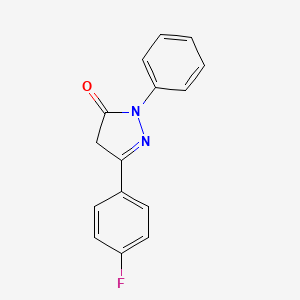

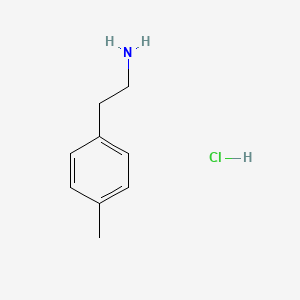

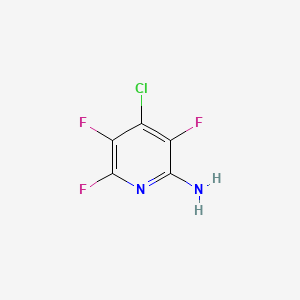

![molecular formula C9H11N3 B1601329 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine CAS No. 28419-74-1](/img/structure/B1601329.png)

2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine

Descripción general

Descripción

2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine is a chemical compound with the molecular formula C9H11N3 . It is also known as 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-amine hydrochloride . The compound is stored at room temperature under an inert atmosphere .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which includes 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine, has been reported in the literature . These derivatives have shown potent activities against FGFR1, 2, and 3 . The synthesis involves the design of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors .Molecular Structure Analysis

The InChI code for 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine is 1S/C9H11N3.ClH/c10-4-3-7-6-12-9-8(7)2-1-5-11-9;/h1-2,5-6H,3-4,10H2,(H,11,12);1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 197.67 .Aplicaciones Científicas De Investigación

DNA Binding and Nuclease Activity

Studies on Cu(II) complexes with tridentate ligands, including variations similar to 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine, have shown that these complexes exhibit significant DNA binding propensity and nuclease activity. These interactions indicate potential applications in understanding DNA-protein interactions and developing therapeutic agents targeting DNA (Kumar et al., 2012).

Corrosion Inhibition

Cadmium(II) Schiff base complexes, synthesized using ligands related to 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine, have shown corrosion inhibition properties on mild steel. This suggests the potential of such complexes in materials science, specifically in protecting metal surfaces from corrosion (Das et al., 2017).

Conductive Polymer Material Research

The compound's structural relatives have been evaluated for their self-doping conductive properties in various oxidized states, highlighting its utility in the development of conductive polymer materials. This research can pave the way for advancements in electronic and photonic devices (Wang et al., 1995).

Catalysis in Organic Synthesis

The use of (imino)pyridine palladium(II) complexes, closely related to the chemical structure , as selective ethylene dimerization catalysts represents a significant application in organic synthesis. Such studies are crucial for developing new catalysts that can enhance the efficiency and selectivity of chemical reactions (Nyamato et al., 2015).

Electrooptic Film Fabrication

The compound and its derivatives have been studied for their influence on the covalent self-assembly, thin-film microstructure, and nonlinear optical response in electrooptic film fabrication. This research is fundamental for developing new materials with potential applications in optoelectronics and photonics (Facchetti et al., 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling pathways .

Biochemical Pathways

The inhibition of FGFRs by 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in various cellular processes, including cell proliferation, migration, and angiogenesis .

Pharmacokinetics

Its molecular weight (19767 g/mol) suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The inhibition of FGFRs by 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine can lead to a decrease in cell proliferation and an increase in apoptosis . For example, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Action Environment

The action of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as it is recommended to be stored in a dry, room temperature environment

Propiedades

IUPAC Name |

2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c10-4-3-7-6-12-8-2-1-5-11-9(7)8/h1-2,5-6,12H,3-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCHHUMFWCCWJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN2)CCN)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00478548 | |

| Record name | 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28419-74-1 | |

| Record name | 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

phosphane](/img/structure/B1601259.png)

![Ethyl imidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B1601262.png)